![molecular formula C16H18N2O4S2 B2376912 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide CAS No. 951485-45-3](/img/structure/B2376912.png)
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide” is a chemical compound that contains the sulfonamide group . Sulfonamides are typically crystalline and are known to be relatively unreactive . This compound can be considered as derived from a sulfonic acid by replacing a hydroxyl group with an amine group .
Molecular Structure Analysis
The general formula for sulfonamides is R−SO2NR’R", where each R is some organic group . In the case of “this compound”, the organic groups would be specific to the compound’s structure. Unfortunately, specific molecular structure details for this compound were not found in the search results.Scientific Research Applications
Enzyme Inhibition
Quinolinyl sulfonamides, including compounds structurally related to N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP). These compounds exhibit different inhibitory potencies depending on the metal forms of Escherichia coli MetAP they interact with. Their mechanism of inhibition involves forming a metal complex with key residues at the enzyme's active site, highlighting their potential as non-peptidic MetAP inhibitors (Huang et al., 2006).
Ligands for Metal Coordination
N-[2-(Pyridin-2-yl)ethyl] derivatives of methanesulfonamide have been studied for their molecular and supramolecular structures, revealing their potential as ligands for metal coordination. These compounds exhibit different conformations and hydrogen bonding patterns, contributing to their ability to form complexes with metals (Jacobs et al., 2013).
Antimicrobial and Anticancer Activities
Quinolinyl-sulfonamide hybrids have been synthesized and evaluated for their antimicrobial activity. For example, compounds with a quinolinyl-sulfonamide moiety have shown significant activity against bacteria like Staphylococcus aureus and Escherichia coli. Such studies suggest the potential of these compounds in developing new antimicrobial agents (Diaconu et al., 2020).
Additionally, some derivatives have been synthesized and evaluated for their anticancer activity, indicating their potential to act as carbonic anhydrase inhibitors, which is a mechanism of action for some anticancer agents. The selective inhibition of carbonic anhydrase isoforms by these compounds highlights their potential in anticancer therapy (Al-Sanea et al., 2019).
Mechanism of Action
Target of Action
Sulfonamides, a group to which this compound belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .
Mode of Action
Sulfonamides, in general, are known to be relatively unreactive . They consist of a sulfonyl group connected to an amine group . This compound might interact with its targets through these functional groups, leading to changes in the targets’ activity.
Biochemical Pathways
It’s worth noting that sulfonamides can play a role in various biochemical pathways due to their diverse pharmacological activities . For instance, they can inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria, which is a crucial component in the production of nucleic acids and amino acids .
Result of Action
Given the known activities of sulfonamides, it can be inferred that this compound might lead to the inhibition of certain enzymes, potentially leading to the disruption of crucial biochemical pathways .
Safety and Hazards
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-23(19,20)17-14-10-9-13-6-5-11-18(16(13)12-14)24(21,22)15-7-3-2-4-8-15/h2-4,7-10,12,17H,5-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQBWDYZZVBXMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

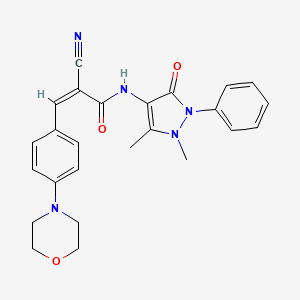

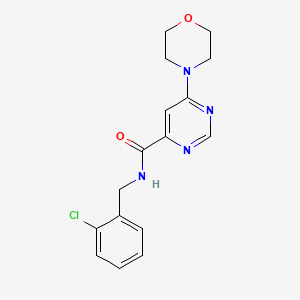

![(E)-5-(4-hydroxyphenyl)-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-3-oxo-N-phenylpent-4-enamide](/img/structure/B2376835.png)

![1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2376837.png)
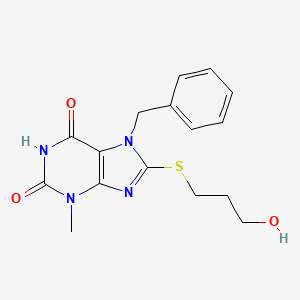
![2,4-dichloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2376840.png)

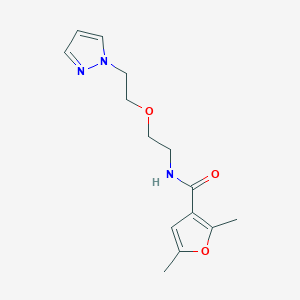
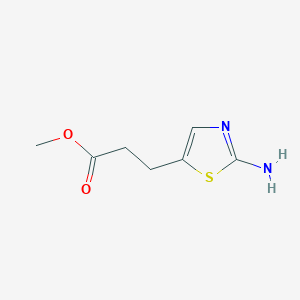
![N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2376846.png)
![benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/no-structure.png)